Calcium silicate (CAS 1344-95-2) is a highly versatile inorganic compound characterized by its low bulk density, high porosity, and exceptional water and oil absorption capacities. Commercially available in amorphous or structured mesoporous forms, it serves as a critical functional material across diverse industrial sectors. In formulation and food sciences, it acts as a premium anticaking agent capable of absorbing up to 2.5 times its weight in moisture, ensuring the flowability of highly hygroscopic powders. In high-temperature industrial applications, molded calcium silicate provides rigid, non-combustible thermal insulation capable of withstanding temperatures up to 1000°C. Furthermore, in the biomedical sector, its inherent bioactivity—driven by the controlled release of calcium and silicon ions—makes it a superior matrix for bone tissue engineering and advanced drug delivery systems. Buyers typically select calcium silicate when baseline materials like standard silica, mineral wool, or basic calcium salts fail to meet specific mechanical, absorptive, or biological performance thresholds [1].
Generic substitution of calcium silicate with standard amorphous silicon dioxide or mineral wool often results in process failures or compromised product lifespans. In powder formulations, while silicon dioxide is a common moisture-absorbing agent, it lacks the extreme water-absorption capacity of calcium silicate, leading to caking in highly deliquescent mixtures under high relative humidity. In industrial insulation, replacing calcium silicate with mineral wool sacrifices critical compressive strength; mineral wool is easily deformed under mechanical stress, which can compromise the insulation jacket on high-temperature piping. In biomedical applications, substituting calcium silicate with pure hydroxyapatite or mesoporous silica delays tissue-implant interaction, as calcium silicate's unique dissolution profile provides the necessary ionic stimuli for rapid in vivo apatite formation and pH-responsive drug release [1].
Calcium silicate exhibits a highly porous structure that allows it to absorb significantly more moisture than standard anticaking alternatives. It is reported to absorb water at up to 2.5 times its own weight, creating a physical barrier that prevents host ingredients from deliquescing. In comparative formulation studies, calcium silicate maintains powder flowability and structural integrity under high relative humidity conditions where standard silicon dioxide fails to prevent caking [1].
| Evidence Dimension | Water absorption capacity |
| Target Compound Data | Absorbs up to 2.5x its weight in water |
| Comparator Or Baseline | Silicon dioxide (lower relative absorption capacity, fails at extreme humidity) |
| Quantified Difference | Calcium silicate provides superior moisture competition and physical barrier formation in high-humidity environments. |
| Conditions | Powdered formulations stored at high relative humidity (e.g., >75% RH). |
Enables the successful commercial formulation and extended shelf-life of highly hygroscopic active ingredients without clumping.
For industrial insulation up to 1000°C, calcium silicate is molded into rigid forms that offer exceptional mechanical stability. While mineral wool provides slightly lower thermal conductivity at lower temperatures, calcium silicate delivers a high compressive strength of approximately 860 kPa (125 PSI). This prevents the deformation and subsequent loss of insulating properties that occur when mineral wool is subjected to mechanical loads or foot traffic in industrial plant environments [1].
| Evidence Dimension | Compressive strength and deformation resistance |
| Target Compound Data | ~860 kPa (125 PSI) compressive strength |
| Comparator Or Baseline | Mineral wool (highly compressible, easily deformed under load) |
| Quantified Difference | Calcium silicate maintains rigid structural integrity under mechanical load, whereas mineral wool deforms and loses jacket integrity. |
| Conditions | High-temperature industrial piping insulation (up to 1000°C) subject to external mechanical stress. |
Reduces maintenance costs and prevents insulation failure caused by mechanical damage in harsh industrial environments.
In biomedical coatings and scaffolds, calcium silicate demonstrates significantly faster in vitro bioactivity compared to pure hydroxyapatite. When immersed in simulated body fluid (SBF), the degradation of calcium silicate releases calcium ions and forms silanol groups, which electrostatically attract ions to rapidly deposit a hydroxyapatite layer within 7 to 14 days. Coatings utilizing a calcium silicate top layer exhibit higher porosity, surface roughness, and faster tissue-implant interactions than monolithic hydroxyapatite coatings[1].
| Evidence Dimension | In vitro bioactivity (apatite formation rate) |
| Target Compound Data | Rapid hydroxyapatite deposition within 7-14 days in SBF |
| Comparator Or Baseline | Pure hydroxyapatite coatings (delayed tissue-implant interaction) |
| Quantified Difference | Calcium silicate topcoats promote significantly faster osteoblast-like cell proliferation and biomineralization. |
| Conditions | Immersion in Simulated Body Fluid (SBF) and in vitro osteoblast cell culture. |
Accelerates bone healing and improves the clinical success rate of orthopedic and dental implants by promoting rapid osseointegration.
Mesoporous calcium silicate (MesoCS) serves as an advanced drug delivery vehicle, outperforming standard mesoporous silica. The higher Ca/Si ratio in calcium silicate leads to a higher concentration of active Ca-OH groups compared to Si-OH groups. This facilitates stronger electrostatic interactions with drug molecules (such as those with carboxylic acid groups), resulting in higher drug loading capacities and a sustained, pH-responsive release profile that extends the therapeutic window [1].
| Evidence Dimension | Drug loading capacity and release kinetics |
| Target Compound Data | High loading via Ca-OH electrostatic interactions and pH-responsive release |
| Comparator Or Baseline | Mesoporous silica (relies primarily on weaker Si-OH interactions) |
| Quantified Difference | MesoCS provides enhanced loading for specific therapeutic molecules and superior pH-triggered release control. |
| Conditions | Loading of anti-inflammatory or antibiotic agents into mesoporous matrices. |
Optimizes the formulation of localized, sustained-release drug delivery systems, particularly in bone infection and regeneration therapies.
Calcium silicate is the premier choice as an anticaking agent for highly deliquescent food, pharmaceutical, or agricultural powders, where standard silica cannot absorb sufficient moisture to prevent caking during prolonged storage [1].
Essential for insulating high-temperature piping and vessels (up to 1000°C) in power plants and refineries where the insulation must withstand mechanical stress and foot traffic without crushing, a scenario where mineral wool fails structurally [2].
The optimal material for the outer layer of bi-layered orthopedic or dental implants, providing the rapid ion release necessary to trigger fast osseointegration and hydroxyapatite deposition, outperforming monolithic hydroxyapatite [3].
Highly suited for synthesizing mesoporous scaffolds intended for the sustained, pH-responsive release of antibiotics or growth factors directly at bone defect sites, leveraging its superior electrostatic drug-loading capacity compared to mesoporous silica [4].
Irritant